Bepridil hydrochloride

Übersicht

Beschreibung

Bepridil hydrochloride is a long-acting, non-selective calcium channel blocker with significant anti-anginal activity . It produces significant coronary vasodilation and modest peripheral effects . It has antihypertensive and selective anti-arrhythmia activities and acts as a calmodulin antagonist .

Synthesis Analysis

A novel, easy, and direct process for the preparation of Bepridil has been disclosed . This process also includes the preparation of the R-enantiomer of Bepridil with high enantiomeric excess .

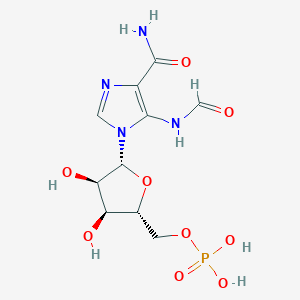

Molecular Structure Analysis

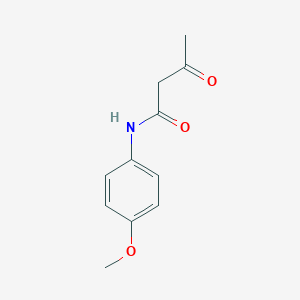

The molecular structure of Bepridil hydrochloride is characterized by the chemical formula C24H34N2O . Its average molecular weight is 366.5396 .

Chemical Reactions Analysis

Bepridil has inhibitory effects on both the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle . It interferes with calcium binding to calmodulin and blocks both voltage and receptor-operated calcium channels .

Physical And Chemical Properties Analysis

The molecular formula of Bepridil hydrochloride is C24H35ClN2O . It has a molecular weight of 403 .

Wissenschaftliche Forschungsanwendungen

1. Treatment of Metastatic Ovarian Cancer

- Methods of Application: The cell lines were treated with bepridil and their viability, migration, and invasion were assessed. An in vivo mouse xenograft model was also used to confirm these findings .

- Results: Treatment with bepridil significantly reduced tumor growth in SKOV-3-13-inoculated mice. The TGF-β1-induced epithelial–mesenchymal transition (EMT)-like phenotype was reversed by treatment with bepridil in both cell lines. Expression levels of EMT-related markers, including vimentin, β-catenin, and Snail, were also substantially decreased by the treatment with bepridil .

2. Treatment of Heart Failure

- Methods of Application: A multicenter retrospective study was conducted involving 359 adult patients with heart failure who received oral bepridil. The correlation between bepridil dose and plasma concentration was examined .

- Results: A significant relationship was observed between bepridil dose and plasma concentration. The plasma bepridil concentration increased in correlation with the number of concomitant drugs used .

3. Ebola Research and Therapy

- Application Summary: Bepridil has been found to result in a 100% survival rate for mice exposed to ebola during an experiment searching for potential pharmaceutical ebola treatments .

- Methods of Application: Mice were exposed to ebola and then treated with bepridil. The survival rate of the mice was then observed .

- Results: All mice treated with bepridil survived the ebola infection .

4. Treatment of Hypertension

- Application Summary: Bepridil is a long-acting, non-selective, calcium channel blocker with significant anti-anginal activity. It produces significant coronary vasodilation and modest peripheral effects. It has antihypertensive and selective anti-arrhythmia activities .

- Methods of Application: Bepridil is administered orally for the treatment of hypertension .

- Results: Bepridil has been shown to effectively reduce arterial pressure at rest and at a given level of exercise by dilating peripheral arterioles and reducing total peripheral resistance (afterload) against which the heart works .

5. Treatment of Angina Pectoris

- Application Summary: Bepridil is prescribed for patients with angina pectoris (heart pain) due to coronary artery disease .

- Methods of Application: Bepridil is administered orally for the treatment of chronic stable angina (classic effort-associated angina) .

- Results: Bepridil has been shown to effectively reduce heart pain associated with angina pectoris .

6. Research on Early Cardiac Development

- Application Summary: Bepridil is used in research on early cardiac development. It primarily exerts hemodynamic effects by inhibiting Na+/K+ movement and regulating the Na+/Ca2+ exchange .

- Methods of Application: Bepridil is used in in vitro studies on cardiac cells to study its effects on early cardiac development .

- Results: The exact results of these studies are not specified in the source, but Bepridil’s complex pharmacology and long half-life make it a useful tool in this research area .

7. Treatment of Atrial Fibrillation

- Application Summary: Bepridil hydrochloride is a multiple ion channel blocker with relatively strong suppressive effects for various K+ channels. Recent clinical studies mainly done in Japan have revealed the efficacy of the agent for the management of atrial fibrillation (AF). The pharmacological conversion effect for persistent AF seems particularly promising .

- Methods of Application: Bepridil is used in the treatment of atrial fibrillation. It has been shown to be slightly more effective than amiodarone in converting the fibrillation to sinus rhythm .

- Results: The agent also has robust effects in maintaining sinus rhythm after pharmacological or electrical conversion, as well as suppressing recurrent attacks of paroxysmal AF .

8. Research on Antiviral Treatments

- Application Summary: Bepridil is widely used in antiviral research and the treatment of various diseases .

9. Research on Early Cardiac Development

- Application Summary: Bepridil is used in research on early cardiac development. It primarily exerts hemodynamic effects by inhibiting Na+/K+ movement and regulating the Na+/Ca2+ exchange .

- Methods of Application: Bepridil is used in in vitro studies on cardiac cells to study its effects on early cardiac development .

- Results: Bepridil treatment resulted in several morphological abnormalities in zebrafish embryo models, including pericardium enlargement, yolk sac swelling, and growth stunting. The hemodynamic effects on fetal development resulted in abnormal cardiovascular circulation and myocardial weakness .

Zukünftige Richtungen

Bepridil hydrochloride has resurfaced as an effective drug for atrial fibrillation . Future clinical research will help to further define the position of Bepridil as an antianginal treatment relative to the traditional calcium antagonists . It has also been found to result in a 100% survival rate for mice exposed to ebola, indicating its potential use in future ebola research and therapy .

Eigenschaften

IUPAC Name |

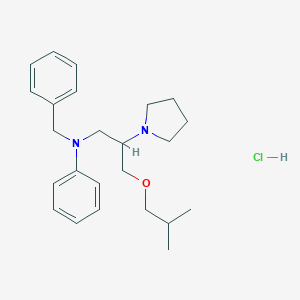

N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O.ClH/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22;/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBBWYGMTNAYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

64706-54-3 (Parent) | |

| Record name | Bepridil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068099865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00964274 | |

| Record name | Bepridil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bepridil hydrochloride | |

CAS RN |

68099-86-5, 74764-40-2 | |

| Record name | Bepridil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68099-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bepridil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068099865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEPRIDIL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bepridil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-β-[(2-methylpropoxy)methyl]-N-phenylpyrrolidine-1-ethylamine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BEPRIDIL HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TN7FF3W4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine](/img/structure/B109713.png)

![[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride](/img/structure/B109733.png)

![2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carboxylic acid](/img/structure/B109747.png)